{4-[2-(2-amino-3-methylbutanamido)-5-(carbamoylamino)pentanamido]phenyl}methyl N-{1-[(1-{[1-(2-{2-[(1-hydroxy-1-phenylpropan-2-yl)carbamoyl]-1-methoxy-2-methylethyl}pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)carbamoyl}-2-methylpropyl)carbamoyl]-2-methylpropyl}-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valine-Citrulline-p-Aminobenzylcarbamate-Monomethyl Auristatin E (Val-Cit-PAB-MMAE) is a compound used in the development of antibody-drug conjugates (ADCs). This compound consists of a peptide linker (Valine-Citrulline), a self-immolative spacer (p-Aminobenzylcarbamate), and a potent cytotoxic agent (Monomethyl Auristatin E). Val-Cit-PAB-MMAE is designed to selectively target and kill cancer cells while minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Val-Cit-PAB-MMAE involves several steps:
Synthesis of the Peptide Linker: The Valine-Citrulline dipeptide is synthesized using standard solid-phase peptide synthesis techniques.
Attachment of the Self-Immolative Spacer: The p-Aminobenzylcarbamate spacer is attached to the Valine-Citrulline dipeptide through a carbamate linkage.
Conjugation with Monomethyl Auristatin E: The Monomethyl Auristatin E is conjugated to the peptide-spacer complex via a stable amide bond
Industrial Production Methods
Industrial production of Val-Cit-PAB-MMAE involves large-scale solid-phase peptide synthesis for the peptide linker, followed by solution-phase chemistry for the attachment of the self-immolative spacer and the cytotoxic agent. The process is optimized for high yield and purity, ensuring the compound’s stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
Val-Cit-PAB-MMAE undergoes several types of chemical reactions:
Cleavage by Proteases: The Valine-Citrulline linker is cleaved by cathepsin B and related enzymes in the lysosomes of cancer cells.
Self-Immolative Degradation: Upon cleavage of the peptide linker, the p-Aminobenzylcarbamate spacer undergoes self-immolative degradation, releasing Monomethyl Auristatin E.
Common Reagents and Conditions
Proteases: Cathepsin B and related enzymes.
Reaction Conditions: Lysosomal pH and enzymatic environment.
Major Products Formed
Monomethyl Auristatin E: Released upon cleavage of the peptide linker and self-immolative degradation of the spacer.
Scientific Research Applications
Val-Cit-PAB-MMAE has a wide range of scientific research applications:
Mechanism of Action
Val-Cit-PAB-MMAE exerts its effects through a multi-step mechanism:
Targeting: The antibody portion of the ADC selectively binds to a specific antigen on the surface of cancer cells.
Internalization: The ADC is internalized into the cancer cell via endocytosis.
Cleavage: The Valine-Citrulline linker is cleaved by cathepsin B in the lysosome.
Cytotoxicity: Monomethyl Auristatin E inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Val-Cit-PAB-MMAE is compared with other similar compounds used in ADCs:
Maytansinoids: Another class of cytotoxic agents used in ADCs, but with different mechanisms of action.
Duocarmycins: Cytotoxic agents that bind to DNA and cause cell death, used in some ADCs.
Val-Cit-PAB-MMAE is unique due to its specific peptide linker and self-immolative spacer, which provide controlled release of the cytotoxic agent within cancer cells .
Properties
Molecular Formula |
C58H94N10O12 |
---|---|
Molecular Weight |
1123.4 g/mol |
IUPAC Name |
[4-[[2-[(2-amino-3-methylbutanoyl)amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C58H94N10O12/c1-15-36(8)49(44(78-13)31-45(69)68-30-20-24-43(68)51(79-14)37(9)52(71)62-38(10)50(70)40-21-17-16-18-22-40)66(11)56(75)47(34(4)5)65-55(74)48(35(6)7)67(12)58(77)80-32-39-25-27-41(28-26-39)63-53(72)42(23-19-29-61-57(60)76)64-54(73)46(59)33(2)3/h16-18,21-22,25-28,33-38,42-44,46-51,70H,15,19-20,23-24,29-32,59H2,1-14H3,(H,62,71)(H,63,72)(H,64,73)(H,65,74)(H3,60,61,76) |
InChI Key |
WZEAGSMYTVSXQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.